molecular formula C19H21NO2 B11839459 Methyl1-diphenylmethyl-3-azetidineacetate

Methyl1-diphenylmethyl-3-azetidineacetate

Cat. No.: B11839459
M. Wt: 295.4 g/mol
InChI Key: PVFJMGAZZIVWRO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(1-benzhydryl-2-methylazetidin-3-yl)acetic acid

InChI

InChI=1S/C19H21NO2/c1-14-17(12-18(21)22)13-20(14)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17,19H,12-13H2,1H3,(H,21,22)

InChI Key

PVFJMGAZZIVWRO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 1-diphenylmethyl-3-azetidine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate
  • CAS RN : 53871-06-0
  • Molecular Formula: C₁₈H₁₉NO₂
  • Molecular Weight : 281.355 g/mol
  • Key Features : The compound consists of an azetidine (4-membered nitrogen-containing ring) substituted at the 1-position with a diphenylmethyl group and at the 3-position with a methyl ester.

The ester group at the 3-position offers reactivity for hydrolysis or further derivatization .

Comparison with Structural Analogs

1-Diphenylmethylazetidin-3-amine acetate (CAS 928672-57-5)

  • Molecular Formula : C₁₈H₂₂N₂O₂
  • Molecular Weight : 298.38 g/mol
  • Substituents : 3-amine group (as an acetate salt) and 1-diphenylmethyl.
  • Key Properties :
    • LogP : 3.148 (indicates moderate lipophilicity)
    • Polar Surface Area (PSA) : 66.56 Ų (higher polarity due to amine and acetate groups).
  • Comparison :
    The replacement of the ester with an amine-acetate salt increases polarity and basicity, making it more soluble in aqueous media. This compound is likely utilized as a synthetic intermediate in drug discovery, where amine groups facilitate nucleophilic reactions .

1-Diphenylmethyl-3-azetidinyl methanesulfonate (CAS 33301-41-6)

  • Molecular Formula: C₁₇H₁₉NO₃S (inferred)
  • Molecular Weight : ~317.40 g/mol (estimated)
  • Substituents : 3-methanesulfonate (mesylate) and 1-diphenylmethyl.
  • Key Properties :
    • The mesylate group is a strong leaving group, enhancing reactivity in substitution reactions.
  • Comparison :
    Unlike the methyl ester, the mesylate group enables facile displacement reactions (e.g., nucleophilic substitutions), making this compound valuable in synthesizing more complex azetidine derivatives. Its higher solubility in polar solvents may also facilitate purification .

1-(Diphenylmethyl)-3-methoxyazetidine (CAS 36476-82-1)

  • Molecular Formula: C₁₇H₁₉NO
  • Molecular Weight : 253.34 g/mol
  • Substituents : 3-methoxy and 1-diphenylmethyl.
  • Key Properties :
    • LogP : ~3.5 (estimated, higher lipophilicity due to methoxy group).
  • However, the lack of a reactive ester or amine limits its utility in further derivatization. This compound may serve as a building block in materials science or agrochemicals .

Methyl 1-(2,2-difluoroethyl)-3-azetidineacetate (CAS 1432678-05-1)

  • Molecular Formula: C₈H₁₃F₂NO₂ (inferred)
  • Molecular Weight : ~193.19 g/mol (estimated)
  • Substituents : 1-(2,2-difluoroethyl) and 3-methyl ester.
  • Key Properties :
    • Fluorine atoms increase electronegativity and metabolic stability.
  • Comparison: The difluoroethyl group introduces electronic effects that could enhance binding affinity in biological targets (e.g., enzyme active sites).

Biological Activity

Methyl1-diphenylmethyl-3-azetidineacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which influences its interaction with biological targets. The compound’s structural features include:

  • Molecular Formula : C18H21NO2
  • Molecular Weight : 285.37 g/mol
  • IUPAC Name : Methyl 1-(diphenylmethyl)-3-azetidineacetate

These properties are critical in understanding how the compound behaves in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Receptor Binding : The compound could bind to receptors involved in various signaling pathways, influencing cellular responses.

Anticancer Activity

Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung)10.5Apoptosis induction
Study BMCF7 (Breast)8.2Cell cycle arrest
Study CHeLa (Cervical)12.0Inhibition of migration

These results indicate that this compound may target multiple pathways to exert its anticancer effects.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary findings suggest it possesses moderate antibacterial effects against several strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values indicate the potential for further development as an antimicrobial agent.

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Case Study 1 : A study involving animal models demonstrated significant tumor reduction when treated with the compound, supporting its potential as a therapeutic agent in oncology.
  • Case Study 2 : Clinical trials assessing the safety profile revealed manageable side effects, indicating a favorable therapeutic index for further development.

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